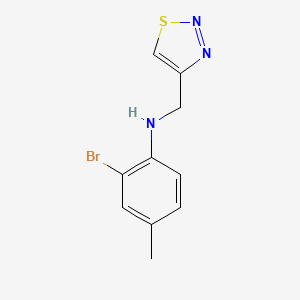
1-(2-Fluoroethyl)-3-methylcyclopentane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoroethyl)-3-methylcyclopentane-1-carbaldehyde is an organic compound that features a cyclopentane ring substituted with a fluoroethyl group and a methyl group
Méthodes De Préparation
The synthesis of 1-(2-Fluoroethyl)-3-methylcyclopentane-1-carbaldehyde typically involves the introduction of the fluoroethyl group and the methyl group onto the cyclopentane ring. One common method involves the reaction of cyclopentanone with 2-fluoroethyl bromide in the presence of a base to form the fluoroethyl-substituted cyclopentanone. This intermediate can then be subjected to a methylation reaction using methyl iodide and a strong base to yield the desired compound .
Analyse Des Réactions Chimiques
1-(2-Fluoroethyl)-3-methylcyclopentane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Addition: The aldehyde group can participate in addition reactions with nucleophiles like Grignard reagents to form secondary alcohols.
Applications De Recherche Scientifique
1-(2-Fluoroethyl)-3-methylcyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing fluorine atoms, which are valuable in medicinal chemistry.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and fluorinated substrates.
Medicine: Fluorinated compounds are often used in the development of pharmaceuticals due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties imparted by the fluoroethyl group.
Mécanisme D'action
The mechanism of action of 1-(2-Fluoroethyl)-3-methylcyclopentane-1-carbaldehyde depends on its specific application. In medicinal chemistry, the fluoroethyl group can enhance the compound’s binding affinity to biological targets by forming strong interactions with proteins or enzymes. The aldehyde group can also participate in covalent bonding with nucleophilic residues in proteins, leading to the formation of stable adducts that modulate the activity of the target protein .
Comparaison Avec Des Composés Similaires
1-(2-Fluoroethyl)-3-methylcyclopentane-1-carbaldehyde can be compared with other similar compounds, such as:
1-(2-Fluoroethyl)-cyclopentane-1-carbaldehyde: Lacks the methyl group, which may affect its reactivity and binding properties.
3-Methylcyclopentane-1-carbaldehyde: Lacks the fluoroethyl group, which may result in different chemical and biological properties.
1-(2-Fluoroethyl)-3-methylcyclohexane-1-carbaldehyde: Contains a cyclohexane ring instead of a cyclopentane ring, which can influence its conformational flexibility and reactivity.
The presence of the fluoroethyl group in this compound imparts unique properties, such as increased metabolic stability and enhanced binding affinity, making it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C9H15FO |
|---|---|
Poids moléculaire |
158.21 g/mol |
Nom IUPAC |
1-(2-fluoroethyl)-3-methylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C9H15FO/c1-8-2-3-9(6-8,7-11)4-5-10/h7-8H,2-6H2,1H3 |
Clé InChI |
ZWBOQBWBEVZDQL-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C1)(CCF)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


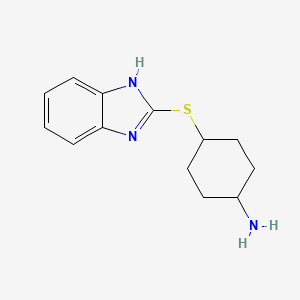
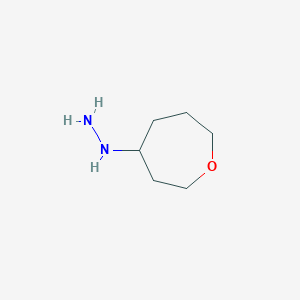
![Butyl[(2,4-dimethylphenyl)methyl]amine](/img/structure/B13242605.png)
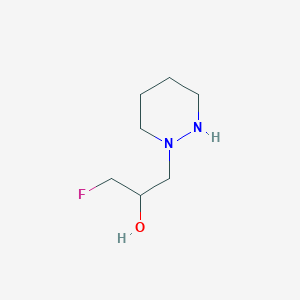
![4-[(5-Bromopyridin-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13242614.png)
![N-[2-(Cyclopropylamino)ethyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13242622.png)
![4-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-amine](/img/structure/B13242631.png)
amine](/img/structure/B13242632.png)
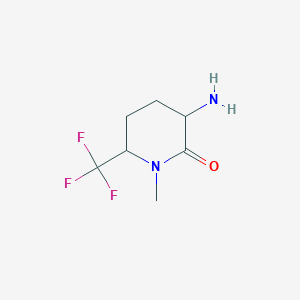
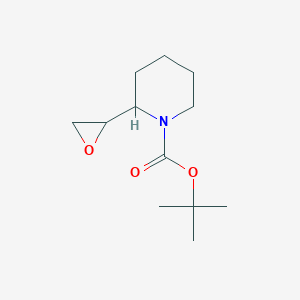

![2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol](/img/structure/B13242656.png)
